molecular formula C12H11N3O B1417678 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220036-01-0

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B1417678
M. Wt: 213.23 g/mol
InChI Key: LUGACZOWTBRIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of alkyl halides with sodium hydroxide and a phase transfer catalyst can afford 7-alkylated derivatives .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded certain derivatives .

Scientific Research Applications

Antimicrobial and Antiviral Properties

A study synthesized new pyrrolo[2,3-d]pyrimidine derivatives, including 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one, which exhibited promising antimicrobial and antiviral activities, comparing favorably to Gentamicin and Ribavirin. This suggests potential use in treating diseases caused by microbes and viruses (Hilmy et al., 2021).

G Protein-Coupled Receptor 119 Agonists

Research identified 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines as agonists for GPR119, a receptor involved in glucose homeostasis. This indicates a potential role in treating type 2 diabetes by influencing the enteroinsular axis and improving glycemic control (Katamreddy et al., 2012).

Crystal Structure Analysis

A study on the crystal structure of a related compound, 2-Ethoxy-3-(4-fluorophenyl)-4-oxo-5-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, detailed the angles and hydrogen bond formations, offering insights into the structural properties of similar compounds (He, Peng, & Li, 2007).

Antitubercular and Antimicrobial Activity

Novel chromeno[2,3-d]pyrimidine derivatives, synthesized from related compounds, showed pronounced antitubercular and antimicrobial activities. This suggests potential applications in treating tuberculosis and bacterial infections (Kamdar et al., 2011).

Antiparasitic Selectivity

Compounds derived from 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrated enhanced in vivo antiparasitic effects, suggesting potential for developing new antimalarial treatments (Southwick et al., 1974).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2

Certain pyrrolo[2,3-d]pyrimidine derivatives were identified as potent inhibitors of VEGFR-2, showing promise in antiangiogenic and antitumor therapies (Gangjee et al., 2010).

properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGACZOWTBRIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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